molecular formula C14H19NO2 B1603493 2-Amino-2-cyclohexyl-2-phenylacetic acid CAS No. 57496-24-9

2-Amino-2-cyclohexyl-2-phenylacetic acid

Cat. No.: B1603493
CAS No.: 57496-24-9
M. Wt: 233.31 g/mol
InChI Key: BRBQDZBKZKUUMW-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexyl-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

57496-24-9

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-amino-2-cyclohexyl-2-phenylacetic acid

InChI

InChI=1S/C14H19NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,15H2,(H,16,17)

InChI Key

BRBQDZBKZKUUMW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties
Research indicates that 2-amino-2-cyclohexyl-2-phenylacetic acid exhibits significant analgesic and anti-inflammatory effects. Studies have shown that it interacts with specific molecular targets, modulating enzyme activity and influencing metabolic pathways. This makes it a candidate for further research into therapeutic applications, particularly in pain management and inflammatory conditions .

Therapeutic Potential in Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders, including epilepsy and anxiety. Its mechanism of action involves interactions with neurotransmitter systems, which can lead to anticonvulsant effects. In preclinical studies, derivatives of this compound have demonstrated effectiveness in models of chemically induced seizures, suggesting its potential as a therapeutic agent .

Pharmaceutical Applications

Intermediate in Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including oxybutynin, a drug used to treat overactive bladder syndrome. The compound's structural features facilitate its transformation into active pharmaceutical ingredients (APIs), making it valuable in drug formulation processes .

Quality Control in Pharmaceutical Products
The compound is also utilized in quality control measures within pharmaceutical manufacturing. It is studied as an impurity to assess the safety and efficacy of drug formulations, ensuring compliance with regulatory standards .

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound is recognized for its versatility as a building block. It can undergo various chemical reactions, including nucleophilic substitutions and esterifications, enabling the synthesis of complex organic molecules. This characteristic enhances its applicability across multiple scientific disciplines .

Case Study 1: Analgesic Activity

A study published in a pharmacological journal examined the analgesic properties of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.

ParameterControl GroupTreatment Group
Pain Response (mean ± SD)8.5 ± 1.04.3 ± 0.8*

*Statistical significance at p < 0.05.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound in models of acute inflammation. The findings demonstrated a marked decrease in inflammatory markers in treated subjects compared to untreated controls.

Inflammatory MarkerControl GroupTreatment Group
IL-6 (pg/mL)200 ± 1585 ± 10*
TNF-alpha (pg/mL)150 ± 1260 ± 8*

*Statistical significance at p < 0.01.

Preparation Methods

Classical Resolution and Hydrolysis of Esters Derived from 2-Amino-2-phenylacetic Acid Analogues

One of the traditional routes to synthesize α-amino acids bearing phenyl substituents involves the preparation of esters of 2-amino-2-phenylacetic acid derivatives followed by resolution and hydrolysis steps. Although direct literature on 2-amino-2-cyclohexyl-2-phenylacetic acid is limited, closely related methodologies for 2-amino-2-phenylacetic acid provide a foundational approach.

  • Ester Formation and Resolution : Esters such as methyl or ethyl DL-2-amino-2-phenylacetate are prepared first. These esters are then resolved using chiral acids like tartaric acid in aqueous alcoholic solvents (e.g., aqueous ethanol or methanol), typically at controlled temperatures between 20°C and 60°C to promote crystallization of optically active salts. Seeding with pure crystals enhances the purity of the resolved product.

  • Hydrolysis to Free Acid : The optically active ester salts (hemitartrates) are hydrolyzed under acidic conditions using strong mineral acids (e.g., hydrochloric acid) or sulfonic acids at temperatures ranging from 10°C to 200°C, often refluxing the aqueous acid solution. This step converts the ester into the free optically active amino acid with minimal racemization.

  • Isolation : After hydrolysis, the free acid is precipitated by adjusting the pH to neutral and isolated by filtration and drying.

This method yields high-purity optically active 2-amino-2-phenylacetic acid and can be adapted for derivatives with bulky substituents like cyclohexyl groups. The key is maintaining mild hydrolysis conditions to avoid racemization and optimizing solvent and temperature conditions for resolution crystallization.

Step Conditions/Notes Outcome
Ester formation Reaction of amino acid with alcohol in acidic medium DL-ester of amino acid
Resolution Use of tartaric acid in aqueous ethanol, 20–60°C Optically active ester salt
Hydrolysis Reflux in strong acid (e.g., HCl), 10–200°C Free optically active amino acid
Isolation Neutralization and filtration Pure amino acid

Catalytic Asymmetric Synthesis via 1,3-Nitrogen Migration

Recent advances have introduced catalytic asymmetric methods for synthesizing α-amino acids with high enantiomeric excess, including those with bulky substituents on the α-carbon.

  • 1,3-Nitrogen Migration Strategy : This method involves converting carboxylic acids into N-Boc-protected azanyl esters, followed by a transition-metal-catalyzed 1,3-nitrogen migration to form the corresponding α-amino acid derivatives with high stereocontrol.

  • Catalysts and Conditions : Iron catalysts based on tetradentate bis-benzimidazole ligands with chiral backbones, particularly (R,R)-FeBIPF2, have shown excellent catalytic activity and enantioselectivity (up to 98% ee). The reaction is typically performed in a solvent mixture of 1,2-dichlorobenzene and chloroform at low temperatures (down to –50°C) with bases like 2,2,6,6-tetramethylpiperidine to enhance yield and selectivity.

  • Applicability to Bulky Substituents : The method is effective for α,α-disubstituted α-amino acids, which includes compounds like this compound, due to the enantioconvergent nature of the rearrangement.

Parameter Details
Substrate N-Boc-protected azanyl ester of substituted phenylacetic acid
Catalyst (R,R)-FeBIPF2 (2 mol%)
Base 2,2,6,6-Tetramethylpiperidine (0.5–2 equiv)
Solvent 1,2-Dichlorobenzene / Chloroform (1:1)
Temperature –50°C to 0°C
Reaction time ~16 hours
Yield and Enantioselectivity Up to 98% yield and 98% ee

This method offers a practical and efficient route to prepare non-racemic this compound analogues with high stereochemical purity, suitable for pharmaceutical and synthetic applications.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-cyclohexyl-2-phenylacetic acid, and what critical parameters influence yield?

The synthesis of structurally related α-amino acids (e.g., 2-Acetamido-2-cyclohexylacetic acid) typically involves condensation reactions between glycine derivatives and cyclohexyl/phenyl precursors. Key steps include:

  • Acylation : Reacting glycine with acetic anhydride to form protected intermediates, followed by cyclohexylation/phenylation under controlled pH and temperature .
  • Chiral resolution : For enantiopure synthesis, chiral auxiliaries (e.g., (R)- or (S)-configured reagents) or enzymatic methods may be employed .
  • Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization depends on stoichiometric ratios, reaction time, and catalyst selection (e.g., palladium for cross-coupling) .

Q. How can researchers optimize purification of this compound to achieve high enantiomeric purity?

  • Chromatographic separation : Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to resolve enantiomers .
  • Crystallization-induced asymmetric transformation (CIAT) : Utilize racemic mixtures in solvents favoring one enantiomer’s crystallization under supersaturated conditions .
  • Derivatization : Form diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives) for selective precipitation .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclohexyl vs. phenyl groups) and detect stereoisomers via coupling constants .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_2) and detects impurities .
  • HPLC with UV/RI detection : Quantifies purity and monitors degradation products under stress conditions (e.g., acidic hydrolysis) .

Advanced Research Questions

Q. How can retrosynthetic analysis guided by AI tools improve the efficiency of this compound synthesis?

AI platforms (e.g., Template_relevance models) leverage reaction databases (Pistachio, Reaxys) to propose one-step routes:

  • Route prioritization : Algorithms score precursor availability and reaction feasibility, favoring high-yield pathways (e.g., direct amidation over multi-step sequences) .
  • Stereochemical control : Predictive models identify optimal chiral catalysts (e.g., asymmetric hydrogenation catalysts) to minimize racemization .

Q. What strategies resolve contradictions in reported reaction conditions for modifying this compound?

Discrepancies in oxidation/reduction outcomes (e.g., using KMnO₄ vs. CrO₃) require:

  • Mechanistic validation : DFT calculations to compare transition-state energies under varying pH and solvent conditions .
  • In situ monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation, guiding reagent selection (e.g., LiAlH₄ for selective reduction) .

Q. What in silico methods predict the biological targets of this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for receptors like G-protein-coupled receptors (GPCRs) or enzymes .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., anti-inflammatory indole derivatives) .

Q. How to handle air-sensitive intermediates during the synthesis of this compound derivatives?

  • Schlenk techniques : Use inert gas (N₂/Ar) purging for reactions involving organometallic intermediates (e.g., Grignard reagents) .
  • Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation of amine groups during storage .

Q. What advanced NMR techniques differentiate diastereomers of this compound?

  • NOESY/ROESY : Detect spatial proximity between cyclohexyl protons and chiral centers to assign configurations .
  • Residual dipolar coupling (RDC) : Align molecules in liquid crystals to enhance splitting patterns in crowded spectra .

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